4,5,5,5-Tetrafluoro-4-(heptafluoropropoxy)pent-2-ene
Overview
Description
“4,5,5,5-Tetrafluoro-4-(heptafluoropropoxy)pent-2-ene” is a chemical compound with the molecular formula C8H5F11O . It has an average mass of 326.107 Da and a monoisotopic mass of 326.016479 Da .
Molecular Structure Analysis
The molecular structure of “this compound” is based on its molecular formula, C8H5F11O . Unfortunately, the specific details about its molecular structure are not available in the search results.Scientific Research Applications
Fluorination Processes
- Direct Gas-Phase Fluorination : Research on the direct gas-phase fluorination of hexafluoropropene trimers, such as perfluoro-3-ethyl-2,4-dimethyl-pent-2-ene and perfluoro-3-isopropyl-4-methylpent-2-ene, has been conducted. This process, involving temperatures of 130–150 °C and the use of copper and nickel, results in the formation of stable perfluororadicals (Novikova, Zakharov, & Denisov, 1992).
Material Synthesis
- Creation of Low Surface Energy Materials : Tetrafluoro-4-(heptafluoropropoxy) compounds have been used in the synthesis of highly fluorinated styrene-based materials, such as TF(F5)S and TF(F15)S, using atom transfer radical polymerization. These materials exhibit low surface energy, making them potentially useful for various applications (Borkar, Jankova, Siesler, & Hvilsted, 2004).
Chemical Synthesis and Reactions
- Ene Reactions and Formation of Hydroxylamines : Ene reactions of trifluoronitrosomethane with various olefins, including 4,5,5,5-tetrafluoro-4-(heptafluoropropoxy) compounds, have been studied. These reactions lead to the formation of N-alkenyl-N-trifluoromethylhydroxylamines, expanding the range of chemical synthesis possibilities (Barlow, Haszeldine, & Murray, 1980).
- Isomerization and NMR Spectroscopy : The isomerization of perfluoro(5-vinyloxy)pent-1-ene, a related compound, has been examined, revealing insights into the behavior of such compounds under the action of potassium and cesium fluoride. This research is important for understanding the chemical behavior of fluorinated compounds (Lebedev, Barinov, Berenblit, Plashkin, & Gubanov, 2013).
Environmental and Biological Studies
- Microbial Cleavage of C-F Bonds in PFASs : Studies have been conducted on the microbial cleavage of C-F bonds in per- and polyfluoroalkyl substances (PFASs), including compounds similar to 4,5,5,5-tetrafluoro-4-(heptafluoropropoxy)pent-2-ene. This research is crucial for understanding the environmental fate and bioremediation strategies for PFASs (Yu, Zhang, Li, Ren, Liu, & Men, 2019).
Safety and Hazards
The safety and hazards associated with “4,5,5,5-Tetrafluoro-4-(heptafluoropropoxy)pent-2-ene” are not specified in the search results . It’s important to handle all chemical compounds with appropriate safety measures, and to refer to Material Safety Data Sheets (MSDS) or similar resources for specific safety information.
properties
IUPAC Name |
(E)-4,5,5,5-tetrafluoro-4-(1,1,2,2,3,3,3-heptafluoropropoxy)pent-2-ene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F11O/c1-2-3-4(9,6(12,13)14)20-8(18,19)5(10,11)7(15,16)17/h2-3H,1H3/b3-2+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYUIEKVXZQICBY-NSCUHMNNSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F11O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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